
2,5-Piperazinedione, 1-amino-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Piperazinedione, 1-amino-4-phenyl- (PPAP) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. PPAP is a derivative of piperazine and is structurally similar to phenylpiracetam, a nootropic drug. PPAP has been shown to exhibit a range of interesting biological activities, including cognitive enhancement and neuroprotection.
Mécanisme D'action
The exact mechanism of action of 2,5-Piperazinedione, 1-amino-4-phenyl- is not fully understood. However, it is believed that 2,5-Piperazinedione, 1-amino-4-phenyl- acts as a dopamine reuptake inhibitor and a nicotinic acetylcholine receptor agonist. These actions may contribute to its cognitive-enhancing and neuroprotective effects.
Biochemical and Physiological Effects:
2,5-Piperazinedione, 1-amino-4-phenyl- has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. 2,5-Piperazinedione, 1-amino-4-phenyl- has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5-Piperazinedione, 1-amino-4-phenyl- in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one of the limitations of using 2,5-Piperazinedione, 1-amino-4-phenyl- is its relatively high cost compared to other cognitive-enhancing compounds.
Orientations Futures
There are several future directions for the study of 2,5-Piperazinedione, 1-amino-4-phenyl-. One of the most promising directions is the development of 2,5-Piperazinedione, 1-amino-4-phenyl- derivatives with improved cognitive-enhancing and neuroprotective properties. Another direction is the investigation of the potential therapeutic applications of 2,5-Piperazinedione, 1-amino-4-phenyl- in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-Piperazinedione, 1-amino-4-phenyl- and its effects on the brain.
Méthodes De Synthèse
2,5-Piperazinedione, 1-amino-4-phenyl- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-phenylpiperazine with phosgene to form 1-phenyl-4-chloro-2,5-dioxo-pyrrolidine. This intermediate is then reacted with ammonia to form 2,5-Piperazinedione, 1-amino-4-phenyl-. Another method involves the reaction of 1-phenylpiperazine with phthalic anhydride to form N-phenylphthalimide, which is then reduced with lithium aluminum hydride to form 2,5-Piperazinedione, 1-amino-4-phenyl-.
Applications De Recherche Scientifique
2,5-Piperazinedione, 1-amino-4-phenyl- has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most interesting applications of 2,5-Piperazinedione, 1-amino-4-phenyl- is its cognitive-enhancing properties. Studies have shown that 2,5-Piperazinedione, 1-amino-4-phenyl- can improve cognitive function, memory retention, and learning ability in rodents. 2,5-Piperazinedione, 1-amino-4-phenyl- has also been shown to exhibit neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
70218-65-4 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
1-amino-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H11N3O2/c11-13-7-9(14)12(6-10(13)15)8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
Clé InChI |
LRTNRPOFQCVUGW-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2)N |
SMILES canonique |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2)N |
Autres numéros CAS |
70218-65-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
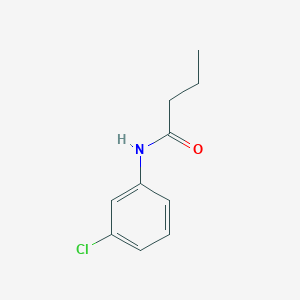
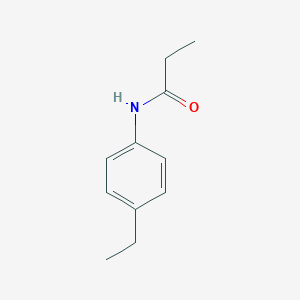



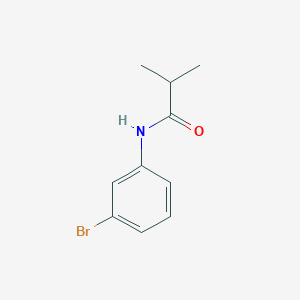

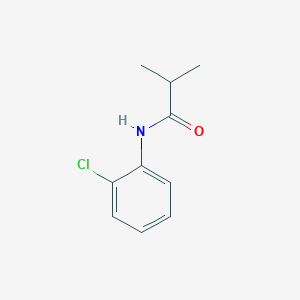



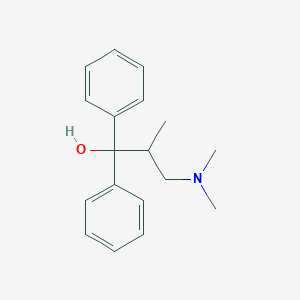
![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)